

Confirming the Binding Mode of Novel CYP51 Inhibitors: A Crystallographic Comparison Guide

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Compound of Interest

Compound Name: CYP51-IN-7

Cat. No.: B1497935

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This guide provides a framework for confirming the binding mode of novel CYP51 inhibitors, such as the hypothetical "**CYP51-IN-7**," through X-ray crystallography. By comparing the structural and binding data of a new inhibitor with well-characterized alternatives, researchers can gain crucial insights for structure-based drug design and optimization. This guide presents key experimental data for established CYP51 inhibitors—Fluconazole, Itraconazole, and α -ethyl-N-4-pyridinyl-benzeneacetamide (EPBA)—along with detailed experimental protocols for crystallographic studies.

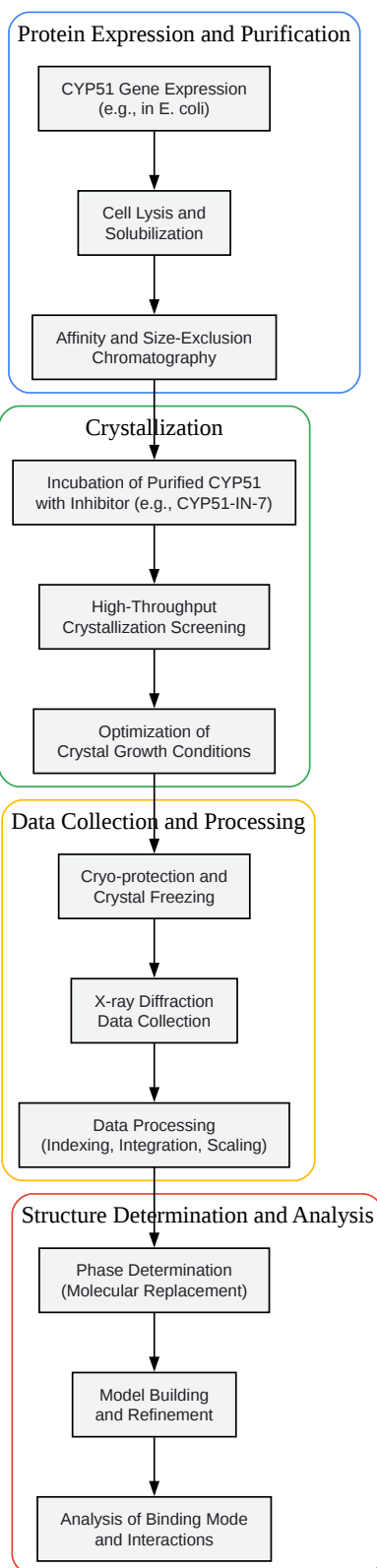
Comparative Analysis of CYP51 Inhibitors

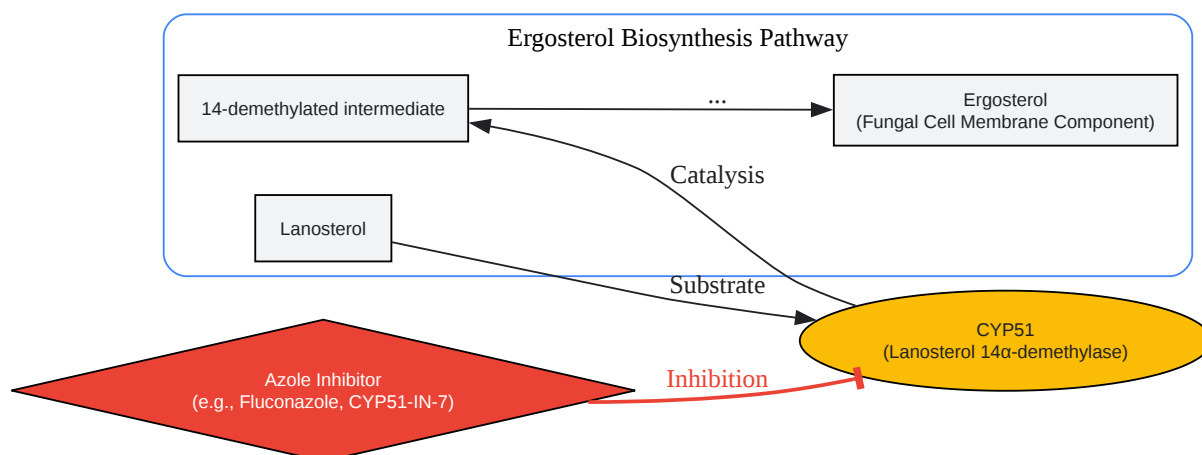
To effectively evaluate a novel inhibitor, it is essential to compare its binding characteristics to those of known compounds. The following table summarizes crystallographic and binding affinity data for three distinct CYP51 inhibitors.

Compound Name	PDB ID	Organism	Binding Affinity (Kd/IC50)	Key Molecular Interactions
Fluconazole	--INVALID-LINK--	Saccharomyces cerevisiae	Kd: ~74 nM for S. cerevisiae CYP51	- Coordination of the triazole N4 atom to the heme iron.- Water-mediated hydrogen bond network involving Tyr140 and Ser382.[1][2]
Itraconazole	--INVALID-LINK--	Saccharomyces cerevisiae	IC50: 0.4-0.6 µM for Candida albicans CYP51[3]	- Coordination of the triazole N4 atom to the heme iron.- Extensive hydrophobic interactions between its long tail and residues in the substrate access channel. [4][5]
EPBA	2UVN	Mycobacterium tuberculosis	Kd: 5 µM for M. tuberculosis CYP51	- Coordination of the pyridinyl nitrogen to the heme iron.- Hydrogen bonds with the conserved residues His259 and Tyr76.[6]

Visualizing the Crystallography Workflow

The following diagram illustrates a typical experimental workflow for determining the crystal structure of a CYP51-inhibitor complex.





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References

- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Azole Affinity of Sterol 14 α -Demethylase (CYP51) Enzymes from *Candida albicans* and *Homo sapiens* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
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